3-azidopiperidin-2-one
Description
3-Azidopiperidin-2-one is a six-membered lactam ring compound featuring an azide group at the 3-position. This structural motif confers unique reactivity, particularly in click chemistry and as a precursor for nitrogen-containing heterocycles. It serves as a critical intermediate in synthesizing indolizidine and piperidine alkaloids, which are of interest in medicinal chemistry due to their bioactivity . Its synthesis typically involves stereoselective methods, such as the diazo transfer reaction, to install the azide group while maintaining chirality—a key factor in producing enantiomerically pure alkaloids .
Properties
CAS No. |
33693-61-7 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopiperidin-2-one typically involves the azidation of piperidin-2-one derivatives. One common method is the nucleophilic substitution reaction where a halogenated piperidin-2-one reacts with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 3-azidopiperidin-2-one may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help in maintaining precise reaction conditions and minimizing the risk of explosive decomposition .
Types of Reactions:
Substitution Reactions: 3-Azidopiperidin-2-one can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium on carbon.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Various substituted piperidin-2-one derivatives.
Reduction: 3-Aminopiperidin-2-one.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
3-Azidopiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-azidopiperidin-2-one largely depends on its chemical reactivity. The azido group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological targets. For instance, in cycloaddition reactions, the azido group forms triazoles that can bind to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a systematic comparison of 3-azidopiperidin-2-one with related compounds, focusing on synthesis, structural features, and applications.
3-Diazo-piperidin-2-one
- Structure : Contains a diazo group (-N₂) at the 3-position instead of an azide (-N₃).
- Synthesis : Prepared via diazo transfer reactions under mild conditions, enabling access to chiral intermediates for alkaloid synthesis .
- Reactivity : The diazo group facilitates [3+2] cycloadditions and C–H functionalization, unlike the azide group, which is more suited for Huisgen cycloadditions (click chemistry).
- Applications : Used in stereoselective synthesis of polysubstituted piperidin-2-ones, which are precursors to natural products like indolizidines .
3,4-Diaryl-2,6-piperidinediones
- Structure : Features two ketone groups at positions 2 and 6, with aryl substituents at positions 3 and 3.
- Synthesis: Produced via acid hydrolysis of ethyl 3,4-diaryl-4-cyanobutyrates, a one-pot reaction .
- Reactivity : The diketone structure enhances electrophilicity, enabling nucleophilic attacks at the carbonyl carbons.
1,3-Diazetidin-2-one Derivatives
- Structure: A four-membered lactam ring with two nitrogen atoms, distinct from the six-membered piperidinone core.
- Reactivity : Smaller ring size increases ring strain, enhancing reactivity toward ring-opening reactions.
- Applications : Tested in silico for drug-likeness via molecular docking and ADME studies. However, the absence of Lipinski violation data and poor synthetic yields (≤50%) limit their utility .
3-Azido-1-ethylpiperidin-2-one
- Structure : An ethyl-substituted derivative of 3-azidopiperidin-2-one.
- Synthesis : Details are sparse, but PubChem lists it as a registered compound, suggesting standard azide installation methods apply .
- Applications: Limited data on pharmacological use, though the ethyl group may enhance lipophilicity compared to the parent compound .
Data Table: Key Features and Research Findings
Critical Research Insights
- Reactivity Differences : The azide group in 3-azidopiperidin-2-one enables bioorthogonal chemistry, while diazo analogs are better suited for C–H activation.
- Structural Impact on Bioactivity: Smaller rings (e.g., diazetidinones) exhibit higher strain and reactivity but poorer drug-likeness due to Lipinski rule violations .
- Synthetic Challenges: Scalability and stereochemical control remain hurdles for piperidinone derivatives, whereas diaryl piperidinediones offer easier synthesis but less versatility .
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